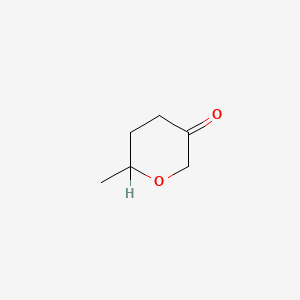
rac-(1r,3r)-1-(bromomethyl)-3-methoxycyclobutane, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(1r,3r)-1-(bromomethyl)-3-methoxycyclobutane, trans: is a cyclobutane derivative characterized by the presence of a bromomethyl group and a methoxy group on the cyclobutane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1r,3r)-1-(bromomethyl)-3-methoxycyclobutane, trans typically involves the bromination of a suitable cyclobutane precursor. One common method is the bromination of 1-(hydroxymethyl)-3-methoxycyclobutane using a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor technology can enhance the efficiency and scalability of the synthesis, allowing for better control over reaction parameters and minimizing side reactions.
化学反応の分析
Types of Reactions: rac-(1r,3r)-1-(bromomethyl)-3-methoxycyclobutane, trans can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), mild heating.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), anhydrous conditions.
Major Products Formed:
Substitution: Substituted cyclobutane derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl-substituted cyclobutane.
科学的研究の応用
rac-(1r,3r)-1-(bromomethyl)-3-methoxycyclobutane, trans has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activity and as a precursor for the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug development and as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of rac-(1r,3r)-1-(bromomethyl)-3-methoxycyclobutane, trans depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the methoxy group can participate in oxidation or reduction reactions. The molecular targets and pathways involved vary based on the specific reaction or application being studied.
類似化合物との比較
1-(Bromomethyl)-3-methoxycyclobutane: Similar structure but may differ in stereochemistry.
1-(Chloromethyl)-3-methoxycyclobutane: Similar structure with a chlorine atom instead of bromine.
1-(Hydroxymethyl)-3-methoxycyclobutane: Similar structure with a hydroxyl group instead of bromine.
Uniqueness: rac-(1r,3r)-1-(bromomethyl)-3-methoxycyclobutane, trans is unique due to its specific stereochemistry and the presence of both bromomethyl and methoxy groups on the cyclobutane ring
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1r,3r)-1-(bromomethyl)-3-methoxycyclobutane, trans involves the bromination of a cyclobutene followed by methylation of the resulting bromocyclobutane.", "Starting Materials": [ "Cyclobutene", "Bromine", "Methanol", "Sodium hydroxide", "Sodium iodide", "Hydrogen peroxide", "Sulfuric acid", "Sodium bicarbonate" ], "Reaction": [ "Bromination of cyclobutene using bromine in the presence of sulfuric acid and sodium iodide to yield racemic mixture of cis- and trans-1,2-dibromocyclobutane", "Separation of cis- and trans-1,2-dibromocyclobutane by fractional distillation", "Methylation of trans-1,2-dibromocyclobutane using sodium hydroxide and methanol to yield rac-(1r,3r)-1-(bromomethyl)-3-methoxycyclobutane, trans", "Neutralization of the reaction mixture using sodium bicarbonate" ] } | |
CAS番号 |
2091650-98-3 |
分子式 |
C6H11BrO |
分子量 |
179.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




